molecular formula C16H21N3O4S B2400169 Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate CAS No. 899748-05-1

Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate

Cat. No.: B2400169
CAS No.: 899748-05-1
M. Wt: 351.42
InChI Key: IREHPTZRWILSSN-UHFFFAOYSA-N
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Description

Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate typically involves multiple steps, starting with the formation of the pyrimidinedione core. The process may include:

  • Condensation reactions: to form the pyrimidinedione ring.

  • Substitution reactions: to introduce the propyl group at the 6th position.

  • Thiolation reactions: to attach the thioether group at the 5th position.

  • Esterification: to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioether group to sulfoxides or sulfones.

  • Reduction: Reduction of the dioxo groups to hydroxyl groups.

  • Substitution: Replacement of the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfoxide) or sulfone.

  • Reduction: Methyl 2-((1,3-dimethyl-2,4-dihydroxy-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interaction with biological macromolecules.

  • Medicine: Investigating its potential as a therapeutic agent.

  • Industry: Use in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfoxide)

  • Methyl 2-((1,3-dimethyl-2,4-dihydroxy-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate

Uniqueness: Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is unique due to its specific structural features, such as the presence of the thioether group and the propyl substituent, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-6-7-10-8-17-13-11(12(10)24-9(2)15(21)23-5)14(20)19(4)16(22)18(13)3/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREHPTZRWILSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SC(C)C(=O)OC)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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